

Application Notes and Protocols: Immunohistochemistry for F4/80 after JNJ- 28312141 Treatment

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Compound of Interest

Compound Name: JNJ-28312141

Cat. No.: B1684603

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing immunohistochemistry (IHC) to detect the F4/80 macrophage marker in tissues from mice treated with **JNJ-28312141**, a potent and selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R).^{[1][2]} The provided information is intended to guide researchers in assessing the in vivo efficacy of **JNJ-28312141** in depleting tumor-associated macrophages (TAMs).

Introduction

JNJ-28312141 is a small molecule inhibitor of the CSF-1R kinase.^[1] CSF-1R signaling is critical for the survival, proliferation, and differentiation of macrophages.^{[1][3]} In the tumor microenvironment, TAMs often play a pro-tumoral role, promoting angiogenesis, metastasis, and suppressing anti-tumor immunity.^{[4][5]} By inhibiting CSF-1R, **JNJ-28312141** leads to the depletion of TAMs, which can result in suppressed tumor growth.^{[1][2][6]} The F4/80 antigen is a well-established marker for mature mouse macrophages and is commonly used to identify these cells in tissue sections.^{[7][8][9][10]} Therefore, immunohistochemical staining for F4/80 is a key method to evaluate the pharmacodynamic effect of **JNJ-28312141** on macrophage infiltration.

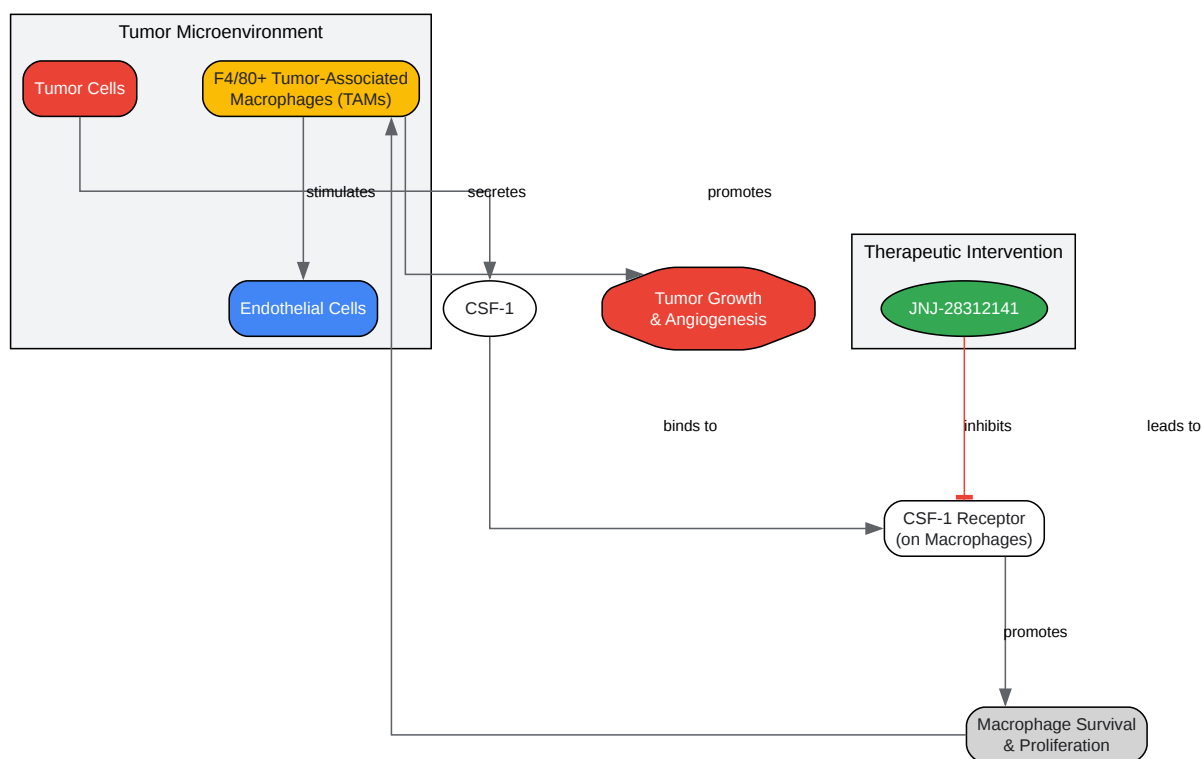
Data Presentation

The following table summarizes the quantitative data on the effect of **JNJ-28312141** treatment on F4/80+ TAMs and microvasculature in an H460 non-small cell lung adenocarcinoma xenograft model.[\[1\]](#)

Treatment Group	Dose (mg/kg, p.o.)	Mean Tumor Volume (mm ³) ± SEM	F4/80+ Macrophages/ mm ² ± SEM	CD31+ Microvessels/ mm ² ± SEM
Vehicle	-	1250 ± 150	150 ± 20	75 ± 10
JNJ-28312141	25	950 ± 120	100 ± 15	60 ± 8*
JNJ-28312141	50	700 ± 100	60 ± 10	40 ± 5
JNJ-28312141	100	450 ± 80	30 ± 5	25 ± 4

*p < 0.05, **p < 0.01 versus vehicle control. Data adapted from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[\[1\]](#)

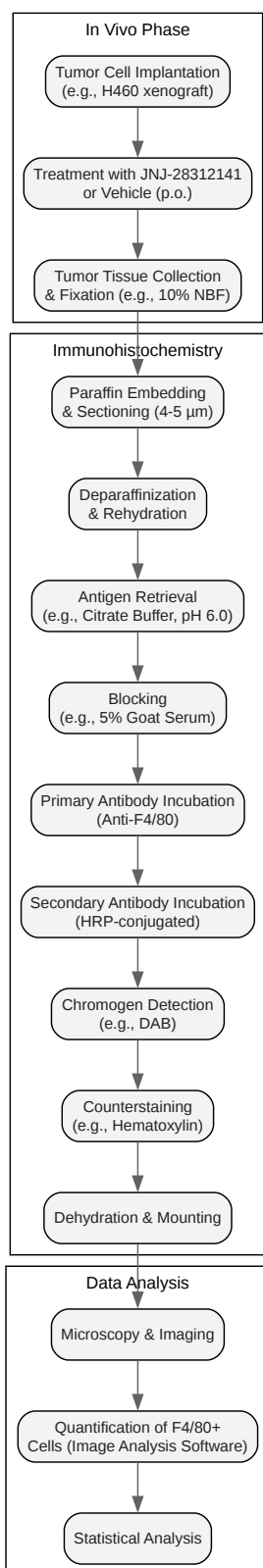
Signaling Pathway



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Caption: Mechanism of action of **JNJ-28312141** in depleting F4/80+ TAMs.

Experimental Workflow



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Caption: Experimental workflow for F4/80 IHC after **JNJ-28312141** treatment.

Experimental Protocols

F4/80 Immunohistochemistry Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Mouse Tissue

This protocol is a synthesis of established methods for F4/80 staining in mouse tissues.[\[11\]](#)[\[12\]](#)[\[13\]](#)

1. Materials and Reagents

- Primary Antibody: Rat anti-mouse F4/80 monoclonal antibody (e.g., Bio-Rad, Cat# MCA497R). The optimal dilution should be determined by the end-user.
- Secondary Antibody: HRP-conjugated goat anti-rat IgG (e.g., Vector Laboratories, Cat# MP-7444).
- Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.
- Blocking Solution: 5% normal goat serum in PBS.
- Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Peroxidase Block: 3% hydrogen peroxide in methanol.
- Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.
- Counterstain: Hematoxylin.
- Dehydration Reagents: Graded ethanols (70%, 95%, 100%) and xylene.
- Mounting Medium: Permanent mounting medium.
- FFPE mouse tissue sections (4-5 μ m) on charged slides.

2. Protocol

- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 changes for 5 minutes each.

- Immerse in 100% ethanol: 2 changes for 3 minutes each.
- Immerse in 95% ethanol: 1 change for 3 minutes.
- Immerse in 70% ethanol: 1 change for 3 minutes.
- Rinse in distilled water.
- Antigen Retrieval:
 - Preheat the citrate buffer (pH 6.0) to 95-100°C in a water bath or steamer.
 - Immerse the slides in the preheated buffer and incubate for 20-30 minutes.
 - Allow the slides to cool in the buffer for 20 minutes at room temperature.
 - Rinse slides in PBS: 2 changes for 5 minutes each.[\[12\]](#)
- Peroxidase Blocking:
 - Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to quench endogenous peroxidase activity.[\[12\]](#)
 - Rinse slides in PBS: 2 changes for 5 minutes each.
- Blocking:
 - Incubate slides with the blocking solution (5% normal goat serum) for 30-60 minutes at room temperature in a humidified chamber.[\[12\]](#)
- Primary Antibody Incubation:
 - Drain the blocking solution from the slides (do not rinse).
 - Incubate with the primary anti-F4/80 antibody at the predetermined optimal dilution overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:

- The next day, allow slides to come to room temperature.
- Rinse slides in PBS: 3 changes for 5 minutes each.
- Incubate with the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
- Chromogen Detection:
 - Rinse slides in PBS: 3 changes for 5 minutes each.
 - Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the slides.
 - Monitor the color development under a microscope (typically 1-10 minutes).
 - Stop the reaction by immersing the slides in distilled water.
- Counterstaining:
 - Counterstain with hematoxylin for 30-60 seconds.[\[11\]](#)
 - "Blue" the slides in running tap water.
- Dehydration and Mounting:
 - Dehydrate the slides through graded ethanols (70%, 95%, 100%) and xylene.[\[11\]](#)
 - Coverslip the slides using a permanent mounting medium.

3. Expected Results and Analysis

- F4/80 positive cells (macrophages) will exhibit a brown (DAB) cytoplasmic and/or membrane staining.
- Cell nuclei will be stained blue by hematoxylin.
- Image acquisition should be performed using a bright-field microscope.

- For quantitative analysis, the number of F4/80 positive cells per unit area (e.g., mm²) can be determined using image analysis software. It is recommended to analyze multiple fields of view from several independent samples for each treatment group.

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